2,2',3,3',5,6'-Hexabromobiphenyl
Description
Structure
2D Structure
3D Structure
Properties
CAS No. |
119264-51-6 |
|---|---|
Molecular Formula |
C12H4Br6 |
Molecular Weight |
627.6 g/mol |
IUPAC Name |
1,2,4-tribromo-3-(2,3,5-tribromophenyl)benzene |
InChI |
InChI=1S/C12H4Br6/c13-5-3-6(11(17)9(16)4-5)10-7(14)1-2-8(15)12(10)18/h1-4H |
InChI Key |
GZMBPIKAXBKPFU-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C(=C1Br)C2=C(C(=CC(=C2)Br)Br)Br)Br)Br |
Origin of Product |
United States |
Synthesis and Derivatization Methodologies for 2,2 ,3,3 ,5,6 Hexabromobiphenyl
Laboratory-Scale Synthesis Techniques for Specific PBB Congeners
The precise synthesis of individual PBB congeners is crucial for toxicological studies and for use as analytical standards. Various methods have been developed to achieve specific substitution patterns on the biphenyl (B1667301) backbone.
Diazo Coupling of Brominated Anilines and Bromobenzenes
One established method for preparing specific PBB congeners in research quantities involves the diazo coupling of a brominated aniline (B41778) with a corresponding bromobenzene (B47551). nih.gov This reaction pathway allows for controlled coupling of two distinct aromatic rings, enabling the synthesis of asymmetrically substituted biphenyls. For instance, the synthesis of 2,3,3',4,4',5'-hexabromobiphenyl has been achieved through the diazo coupling of 3,4,5-tribromoaniline (B1304853) with 1,2,3-tribromobenzene. nih.gov This general principle can be adapted to synthesize other specific congeners, including 2,2',3,3',5,6'-hexabromobiphenyl, by selecting the appropriately brominated starting materials. The process involves the diazotization of the aniline derivative, followed by its reaction with the bromobenzene derivative. nih.govnih.gov
Multistep Synthetic Pathways for Defined Hexabromobiphenyls
Beyond single-step coupling reactions, multistep synthetic pathways offer greater control and versatility in accessing complex PBB congeners. These routes can involve a series of reactions, including bromination, nitration, reduction, and coupling reactions like the Ullmann or Grignard reactions.
The Ullmann reaction , a copper-catalyzed coupling of two aryl halides, can be employed for the synthesis of both symmetrical and asymmetrical biaryls. naturvardsverket.secdc.gov While traditionally requiring harsh conditions, modern modifications have improved its applicability. cdc.gov For the synthesis of an asymmetrical hexabromobiphenyl like this compound, two different brominated benzene (B151609) derivatives would be reacted in the presence of a copper catalyst. naturvardsverket.secdc.gov
The Grignard reaction provides another powerful tool for forming carbon-carbon bonds. This method involves the reaction of an organomagnesium halide (Grignard reagent) with a suitable electrophile. walshmedicalmedia.com To synthesize a specific hexabromobiphenyl, a brominated phenylmagnesium halide could be coupled with another brominated benzene derivative, often in the presence of a suitable catalyst.
Production Processes and By-product Formation
The industrial production of PBBs was not focused on individual congeners but rather on creating mixtures with effective flame-retardant properties.
Industrial Bromination of Biphenyl
The primary method for the commercial production of PBBs was the direct bromination of biphenyl. nih.govpops.int This process typically involved reacting biphenyl with bromine in the presence of a catalyst, such as iron or aluminum chloride. nih.gov The extent of bromination, and thus the final composition of the mixture, could be controlled by adjusting the stoichiometric ratio of bromine to biphenyl. nih.gov This process is less specific than laboratory-scale syntheses and results in a mixture of different PBB congeners with varying degrees of bromination. pops.int
Formation of this compound in Commercial Mixtures
Commercial PBB products were sold as technical mixtures under trade names such as FireMaster®. The most well-known of these, FireMaster BP-6, was a hexabromobiphenyl mixture. pops.intnih.govnih.gov Analysis of FireMaster BP-6 has shown that it is a complex mixture of various PBB congeners. pops.intnih.gov The major component of FireMaster BP-6 is 2,2',4,4',5,5'-hexabromobiphenyl (B1200347) (PBB 153), which can constitute 60-80% of the mixture. pops.intnih.gov The second most abundant congener is typically 2,2',3,4,4',5,5'-heptabromobiphenyl (B1597310) (PBB 180). pops.int While a detailed analysis of FireMaster BP-6 has identified numerous tri-, tetra-, penta-, hexa-, and heptabromobiphenyl congeners, the specific presence and concentration of this compound (PBB 136) in these commercial mixtures are not prominently documented in available literature. nih.gov
Isomeric Purity and Analytical Validation in Synthetic Research
The confirmation of the structure and the assessment of the isomeric purity of a synthesized PBB congener are critical steps in research. This requires sophisticated analytical techniques.
High-resolution gas chromatography (GC) coupled with mass spectrometry (MS) is a fundamental technique for the separation and identification of PBB isomers. nih.govepa.gov The use of capillary columns allows for the separation of many individual congeners from complex mixtures. epa.gov For validation of a synthetic standard, its GC retention time and mass spectrum are compared against known data or predicted fragmentation patterns.
To determine the enantiomeric purity of chiral PBB congeners, such as those with restricted rotation around the biphenyl bond due to ortho-substitution, more specialized techniques are necessary. nih.gov Enantioselective high-performance liquid chromatography (HPLC) has been successfully used for the separation of PBB atropisomers. nih.govnilu.no This technique can be followed by non-chiral GC/MS analysis of the separated enantiomeric fractions for quantification. nih.gov
Derivatization Strategies for Mechanistic Investigations
To understand the mechanisms of action of this compound in biological systems, it is often necessary to synthesize its potential metabolites. The primary metabolic pathway for PBBs is hydroxylation, catalyzed by cytochrome P450 enzymes. nih.gov Therefore, the targeted synthesis of hydroxylated derivatives is a key strategy for mechanistic studies.
These synthetic hydroxylated PBBs can then be used as analytical standards to identify metabolites formed in in vitro or in vivo studies. They are also essential for toxicological assessments to determine if the metabolites are more or less toxic than the parent compound.
A common analytical technique for the detection and quantification of these hydroxylated metabolites is gas chromatography-mass spectrometry (GC-MS). However, the hydroxyl group makes these compounds less volatile and can lead to poor chromatographic performance. To address this, a second derivatization step is typically employed to convert the hydroxyl group into a more volatile and thermally stable moiety.
Common derivatizing agents for this purpose include silylating agents, such as N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) or N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA), which replace the active hydrogen of the hydroxyl group with a trimethylsilyl (B98337) (TMS) group. This process increases the volatility and improves the gas chromatographic behavior of the analyte.
Table 3: Common Derivatization Agents for Hydroxylated PBBs
| Derivatizing Agent | Abbreviation | Functional Group Targeted | Resulting Derivative |
| N,O-Bis(trimethylsilyl)trifluoroacetamide | BSTFA | Hydroxyl (-OH) | Trimethylsilyl ether (-O-TMS) |
| N-methyl-N-(trimethylsilyl)trifluoroacetamide | MSTFA | Hydroxyl (-OH) | Trimethylsilyl ether (-O-TMS) |
By synthesizing and derivatizing these hydroxylated metabolites, researchers can effectively study the metabolic fate and potential toxicological mechanisms of this compound.
Environmental Fate and Transport of 2,2 ,3,3 ,5,6 Hexabromobiphenyl
Environmental Distribution and Reservoirs
The distribution of hexabromobiphenyls in the environment is primarily governed by their high lipophilicity and low water solubility. These properties lead to their strong association with organic matter in soil, sediment, and biota.
Once introduced into the environment, hexabromobiphenyls exhibit a strong tendency to partition to soil and sediment. Leaching studies conducted on a commercial PBB mixture, primarily composed of 2,2',4,4',5,5'-hexabromobiphenyl (B1200347), demonstrated minimal vertical movement in the soil column. When applied to the surface of various Michigan soils, less than 0.6% of the PBBs leached through, suggesting they are unlikely to migrate significantly below their initial incorporation depth. nih.gov
Field studies of soils contaminated with PBBs from agricultural manure have shown their persistence over several years. pops.intnih.gov In one such study, soil samples from fields that had received manure from highly contaminated dairy herds showed PBB concentrations ranging from non-detectable to 371 parts per billion (ppb). nih.gov These findings underscore the role of soil and sediment as long-term reservoirs for these compounds.
Table 1: Concentration of Polybrominated Biphenyls (PBBs) in Contaminated Michigan Farm Soils
| Number of Fields | Concentration Range (ppb) |
| 2 | Not Detectable |
| 15 | 0.0 - 8.0 |
| 6 | 14 - 102 |
| 5 | 153 - 371 |
Data sourced from a study on fields receiving manure from contaminated dairy herds. The major PBB component was identified as 2,2',4,4',5,5'-hexabromobiphenyl. nih.gov
Due to their hydrophobic nature, hexabromobiphenyls have very low solubility in water. pops.int Consequently, in aquatic environments, they are predominantly found adsorbed to suspended particulate matter and in the sediment rather than dissolved in the water column. pops.int Studies on the solubility of PBBs in various natural waters have shown that their solubility is influenced by the water's composition. nih.gov
The presence of PBBs in aquatic ecosystems is a concern due to their potential for bioaccumulation. For instance, fathead minnows exposed to water with PBB concentrations below 0.1 µg/L were found to concentrate these contaminants in their bodies by a factor of over 10,000 within two weeks. pops.int While specific data for 2,2',3,3',5,6'-hexabromobiphenyl in aquatic systems is scarce, the general behavior of PBBs suggests it would be found in sediment and biota.
The atmospheric residence time of a chemical is a key factor in its potential for long-range transport. envirocomp.com While a specific atmospheric half-life for this compound is not available, the detection of various PBB congeners in Arctic wildlife and ecosystems indicates that these compounds are subject to global distribution. pops.int Models of environmental transport suggest that even chemicals with low vapor pressures can undergo significant atmospheric transport. envirocomp.com
Persistence and Degradation Pathways
Hexabromobiphenyls are known for their high persistence in the environment, being resistant to both biotic and abiotic degradation processes.
Abiotic degradation of PBBs in the environment is generally slow. While some degradation pathways exist, they are often not significant enough to lead to rapid removal of these compounds.
Laboratory studies have demonstrated that hexabromobiphenyls can undergo photolytic degradation when exposed to ultraviolet (UV) light. pops.intnih.gov In a study involving the irradiation of 2,2',4,4',5,5'-hexabromobiphenyl in a hexane (B92381) solution, the compound was observed to decompose, with the primary degradation pathway being reductive debromination, leading to the formation of lower-brominated biphenyls. nih.gov The rate of decomposition was found to be influenced by the position of the bromine atoms on the biphenyl (B1667301) structure. nih.gov
Another study reported the rapid photodegradation of 2,2',4,4',5,5'-hexabromobiphenyl in methanol, with 90% degradation occurring after just 9 minutes of exposure. pops.int However, the relevance of these laboratory findings to actual environmental conditions is a subject of ongoing research, as factors such as the medium (e.g., water, soil) and the presence of other substances can significantly affect the rate and extent of photolysis. pops.intnih.gov For instance, photodegradation is not considered a significant fate for PBBs in manures spread on fields. nih.gov
Table 2: Photodegradation of 2,2',4,4',5,5'-Hexabromobiphenyl in Laboratory Experiments
| Experimental Condition | Observation | Reference |
| UV irradiation in hexane | Decomposition via reductive debromination, forming penta- and tetrabromobiphenyls. | nih.gov |
| Exposure in methanol | 90% degradation after 9 minutes. | pops.int |
Abiotic Degradation Mechanisms
Environmental Photolysis Limitations and Rates
While laboratory studies have demonstrated the potential for photolytic degradation of PBBs, the extent and rate of these reactions under natural environmental conditions are not well established. pops.int Research on 2,2',4,4',5,5'-hexabromobiphenyl, a major component of the commercial PBB mixture FireMaster®, has shown rapid photodegradation in methanol, with 90% degradation occurring after just nine minutes of irradiation, leading to the formation of lower brominated PBBs. pops.int However, the relevance of such findings to environmental scenarios is questionable, as the presence of groups that can facilitate such reactions in water is limited. pops.int
A study on the photolysis of 2,4,5,2',4',5'-hexabromobiphenyl (a different congener) in hexane when exposed to ultraviolet light identified several degradation products. nih.gov The primary transformation pathways involved debromination at the para, ortho, and meta positions, leading to the formation of various pentabromobiphenyl and tetrabromobiphenyl congeners. nih.gov The decomposition rate in this laboratory setting was observed to be 0.66 ± 0.02 µmol/min. nih.gov
Limitations of Environmental Photolysis:
Matrix Effects: The medium in which the compound is present significantly influences photolysis. Degradation rates observed in organic solvents may not be representative of those in water, soil, or sediment. pops.int
Lack of Detailed Environmental Studies: There is a general scarcity of detailed studies determining the rates and extent of photolytic reactions of PBBs in the environment. pops.int
| Photolysis Study Summary | Key Findings |
| Compound: 2,2',4,4',5,5'-Hexabromobiphenyl | Rapid degradation (90% in 9 mins) in methanol; formation of lower brominated PBBs. pops.int |
| Compound: 2,4,5,2',4',5'-Hexabromobiphenyl | Decomposition rate of 0.66 ± 0.02 µmol/min in hexane; products included pentabromobiphenyls and tetrabromobiphenyls. nih.gov |
Biotic Degradation Mechanisms
The microbial breakdown of this compound is a critical process influencing its environmental persistence. Both aerobic and anaerobic pathways contribute to its transformation, with anaerobic processes being particularly significant for highly brominated congeners.
Specific studies on the aerobic biodegradation of this compound are limited in the scientific literature. However, general studies on PBBs indicate that higher substituted congeners are resistant to aerobic biodegradation. While some studies have investigated the aerobic degradation of other brominated flame retardants, such as hexabromocyclododecane (HBCD) and tetrabromobisphenol A (TBBPA), by soil microbial communities, direct extrapolation to hexabromobiphenyl is not straightforward. nih.govmdpi.com For instance, a bacterial strain of Acintobacter sp. was found to degrade 45.44% of 2,2',4,4'-tetrabromodiphenyl ether (BDE-47) over 63 days under aerobic conditions. nih.gov The primary degradation product identified was 4-hydroxy-BDE, indicating that hydroxylation is a potential aerobic transformation pathway for some brominated compounds. nih.gov Complex bacterial communities have also been shown to aerobically degrade decabromodiphenyl ether (BDE-209), with degradation efficiencies reaching up to 88.4% under optimal conditions. mdpi.com These studies suggest that while aerobic degradation of highly brominated compounds is possible, it is often slow and dependent on specific microbial consortia and environmental conditions.
Anaerobic reductive debromination is a significant degradation pathway for highly brominated biphenyls in anoxic environments such as contaminated sediments and soils. nih.gov This process involves the removal of bromine atoms, leading to the formation of less brominated and often more biodegradable congeners. Studies on various polybrominated diphenyl ethers (PBDEs) have shown that debromination occurs in microcosms established with soils and sediments from numerous locations. nih.gov For instance, an octa-BDE mixture was shown to be debrominated to hexa-, penta-, and even mono-BDEs within two months in the presence of anaerobic bacteria. nih.gov The presence of Dehalococcoides species has been linked to this debromination activity. nih.gov While specific studies on this compound are scarce, the principles of anaerobic debromination of other highly brominated congeners are likely applicable.
The microbial biotransformation of PBBs involves a series of enzymatic reactions that alter the structure of the parent compound. Under anaerobic conditions, the primary pathway is reductive debromination, as discussed above. Aerobic biotransformation of less halogenated biphenyls can proceed through dioxygenase-catalyzed reactions, leading to the formation of dihydroxy-biphenyls, which can then undergo ring cleavage. However, for highly brominated congeners like this compound, the steric hindrance from the multiple bromine atoms, particularly in the ortho positions, makes them less susceptible to attack by dioxygenase enzymes. Some microorganisms may employ alternative strategies, such as initial hydroxylation followed by further degradation, as seen in the aerobic degradation of some brominated diphenyl ethers. nih.gov The complete mineralization of highly brominated biphenyls often requires a sequence of anaerobic and aerobic processes, where anaerobic debromination is a crucial first step.
Transformation Products and Congener Shifts in the Environment
The transformation of this compound in the environment leads to a shift in the congener profile, with the formation of various degradation products. These products can have different toxicological and physicochemical properties than the parent compound.
Under anaerobic conditions, the primary transformation products are lower brominated biphenyls resulting from reductive debromination. For example, studies on other hexabromobiphenyls have shown the formation of pentabromobiphenyls and tetrabromobiphenyls. nih.gov The specific debromination pathway (i.e., removal of ortho, meta, or para bromines) can vary depending on the microbial community and environmental conditions. nih.gov
In marine biota, the congener patterns of PBBs can differ significantly from those in technical mixtures, suggesting that biotransformation and bioaccumulation processes alter the original profiles. nih.gov For instance, in samples from the European continent, PBB 132 (2,2',3,3',4,6'-hexabromobiphenyl) has been detected, and it is suggested that this and other detected congeners may be metabolites of higher brominated PBBs, as they are not present in the technical products. nih.gov This indicates that debromination of more highly brominated PBBs contributes to the presence of specific hexabromobiphenyl congeners in the environment. The accumulation of these transformation products is a significant concern, as they can be more mobile and bioavailable than the parent compounds. usgs.gov
Adsorption and Leaching Characteristics in Environmental Media
The environmental mobility of this compound is largely dictated by its strong tendency to adsorb to soil and sediment particles. As a hydrophobic compound, it has a low affinity for water and preferentially partitions to organic matter in environmental matrices.
The leaching potential of organic compounds from soil is inversely related to their adsorption characteristics. Compounds with high Koc values, such as hexabromobiphenyls, are strongly retained in the upper soil layers and are not expected to leach significantly. Factors that influence adsorption and, consequently, leaching include:
Soil Organic Carbon Content: Higher organic carbon content in soil leads to stronger adsorption of hydrophobic compounds like PBBs.
Clay Content: The clay fraction of soil can also contribute to the adsorption of organic pollutants.
pH: While pH is a critical factor for ionizable organic compounds, its effect on the sorption of neutral compounds like PBBs is generally less pronounced. whiterose.ac.uk
The table below summarizes the expected adsorption and leaching characteristics of this compound based on the properties of similar compounds.
| Parameter | Expected Characteristic | Implication for Environmental Fate |
| Water Solubility | Very Low | Limited transport in the aqueous phase. |
| Soil Sorption Coefficient (Koc) | Very High (estimated) | Strong adsorption to soil and sediment organic matter. |
| Leaching Potential | Very Low | Unlikely to contaminate groundwater through leaching. |
| Volatility | Low | Limited transport in the vapor phase. |
Due to its strong adsorption to particulate matter, the primary mode of transport for this compound in the environment is expected to be through the movement of soil and sediment particles via erosion and runoff.
Volatilization Potential from Environmental Matrices
The volatilization of a chemical compound from environmental surfaces, such as water and soil, is a key process influencing its environmental distribution. This potential is primarily governed by the compound's vapor pressure and its Henry's Law Constant, which describes the partitioning between air and water. For this compound, a member of the polybrominated biphenyl (PBB) class of compounds, these physical-chemical properties indicate a generally low but notable potential for volatilization.
While specific studies on the volatilization of the 2,2',3,3',5,6'-isomer are scarce, data for other hexabromobiphenyl isomers and the general class of PBBs provide valuable insights. For instance, the estimated volatilization half-life from water for hexabromobiphenyl (as a general category) has been calculated to be 23 days. This suggests that while not a rapid process, volatilization from aqueous environments can contribute to the atmospheric transport of this compound over time.
It is important to note that the actual rate of volatilization from environmental matrices is complex and influenced by various factors. In soil, the strong tendency of PBBs to adsorb to organic matter can significantly reduce the effective concentration available for volatilization. Similarly, in water bodies, partitioning to suspended solids and sediment can limit the amount of the compound at the air-water interface where volatilization occurs.
Detailed Research Findings
Research on the environmental fate of PBBs has established their persistence and potential for long-range transport, with volatilization acting as a contributing pathway. Although hexabromobiphenyls are less volatile than many other persistent organic pollutants (POPs), their presence in remote arctic environments indicates that atmospheric transport, facilitated in part by volatilization, does occur.
The table below summarizes key physical properties of this compound and related compounds that are pertinent to assessing its volatilization potential.
Table 1: Physical and Chemical Properties Related to Volatilization
| Compound | Vapor Pressure (mmHg at 25°C) | Henry's Law Constant (atm·m³/mol) | Estimated Volatilization Half-life from Water (days) |
|---|---|---|---|
| This compound | 4.54 x 10⁻⁸ | Not available | Not available |
| Hexabromobiphenyl (general) | - | 1.04 x 10⁻⁵ | 23 |
| 2,2',4,4',5,5'-Hexabromobiphenyl | 5.20 x 10⁻⁸ | 4.30 x 10⁻⁶ | 14 (river), 165 (lake) |
Data for "Hexabromobiphenyl (general)" and "2,2',4,4',5,5'-Hexabromobiphenyl" are provided for comparative purposes.
Bioaccumulation, Biotransformation, and Biomagnification in Ecological Systems
Bioaccumulation Potential in Aquatic Organisms
The high lipophilicity of 2,2',3,3',5,6'-Hexabromobiphenyl results in its significant bioaccumulation in the fatty tissues of aquatic organisms, leading to its concentration up the food chain.
Different fish species exhibit varying capacities to accumulate PBBs due to differences in their metabolism, feeding habits, and habitat.
Cyprinus carpio (Common Carp): Studies on the bioaccumulation of various contaminants in Cyprinus carpio have shown that this species can accumulate significant levels of persistent organic pollutants from their environment. mdpi.comresearchgate.netnih.gov However, specific research detailing the bioaccumulation patterns of this compound in Cyprinus carpio is limited in the available scientific literature. General principles of bioaccumulation suggest that as a benthic feeder, the common carp (B13450389) is likely to have significant exposure to sediment-bound PBBs.
Poecilia reticulata (Guppy): The guppy is a common model organism for toxicological studies. Research on the bioconcentration of various PBBs in Poecilia reticulata has been conducted. While data for the specific congener this compound is not explicitly detailed, a study by Gobas (1989) provides log BCF values for several other PBB congeners in the guppy, as shown in the table below. nih.gov This data illustrates the tendency of PBBs to bioconcentrate in this fish species. It is important to exercise caution when extrapolating these values to this compound, as the substitution pattern of bromine atoms significantly influences the BCF. nih.gov
Table 1: Log BCF values for various PBB congeners in Guppy (Poecilia reticulata)
| PBB Congener | Log BCF (L/kg) |
|---|---|
| Dibromobiphenyl | 4.16 |
| Tribromobiphenyl | 4.88 |
| Tetrabromobiphenyl | 5.37 |
| Pentabromobiphenyl | 5.82 |
| Hexabromobiphenyl | 6.11 |
| Octabromobiphenyl | 6.69 |
| Decabromobiphenyl | 7.12 |
Source: Adapted from Gobas, 1989, as cited in a 1995 review. nih.gov
The degree of bromination is a critical factor influencing the bioaccumulation of PBBs. Generally, an increase in the number of bromine atoms on the biphenyl (B1667301) structure leads to higher lipophilicity and greater resistance to metabolic degradation. This results in a longer half-life within the organism and consequently, a higher potential for bioaccumulation. pops.int Highly brominated biphenyls are more persistent and tend to biomagnify in food webs. pops.int
Biotransformation Processes in Vertebrates
In vertebrates, PBBs can undergo metabolic transformation, primarily in the liver, which can lead to the formation of various metabolites.
The metabolism of PBBs is primarily carried out by the cytochrome P450 monooxygenase system located in the hepatic microsomes. nih.govnih.gov Studies on various PBB congeners in rat liver microsomes have shown that the rate and extent of metabolism are highly dependent on the specific bromine substitution pattern. nih.govnih.gov For instance, the presence of adjacent non-brominated carbon atoms, particularly in the meta and para positions, appears to be a prerequisite for metabolism. Congeners without these features are more resistant to degradation and tend to persist in the body. The metabolism of a hexabromobiphenyl congener has been observed in studies using rat liver microsomes, indicating that some higher brominated congeners can be biotransformed. nih.govnih.gov
The primary metabolic pathway for PBBs involves oxidation, leading to the formation of hydroxylated metabolites (OH-PBBs). nih.gov These metabolites have been identified in various animal species. For example, a metabolite of 2,2',4,4',5,5'-hexabromobiphenyl (B1200347) was identified as 6-hydroxy-2,2',4,4',5,5'-hexabromobiphenyl in the feces of dogs. nih.gov The formation of these polar metabolites is a mechanism for detoxification and facilitates the excretion of the parent compound from the body. However, some hydroxylated metabolites have been shown to exhibit their own toxicological properties. While the formation of hydroxylated metabolites is a known biotransformation pathway for PBBs, the specific identity of hydroxylated metabolites resulting from the metabolism of this compound in vertebrates has not been extensively documented in the available scientific literature.
Differential Metabolism based on Bromine Substitution Pattern
The metabolism of PBBs is highly dependent on the number and position of bromine atoms on the biphenyl rings. cdc.govnih.gov In general, PBBs with fewer bromine atoms are more readily metabolized by organisms. houstonmethodist.org The metabolic process for some PBB congeners involves hydroxylation, a reaction catalyzed by cytochrome P-450 enzymes, which makes the compounds more water-soluble and thus easier to excrete. cdc.govnih.gov
However, the specific congener this compound, like other highly brominated biphenyls, is more resistant to this type of metabolic breakdown. nih.gov The presence of multiple bromine atoms, particularly in the ortho positions (2, 2', 6, 6'), creates steric hindrance that can impede the enzymatic action required for metabolism. cdc.gov For instance, studies on the highly persistent 2,2',4,4',5,5'-hexabromobiphenyl (PBB-153) have shown it is not readily metabolized, leading to its accumulation in fatty tissues. tandfonline.comnih.gov While direct metabolic studies on this compound are scarce, the principles of PBB metabolism suggest that its high degree of bromination would lead to a similar resistance to biotransformation. The lack of adjacent unsubstituted carbon atoms, a key site for metabolic attack, further contributes to its persistence in the body.
Excretion Pathways of Metabolites
The route of excretion for PBBs and their metabolites is intrinsically linked to their degree of metabolism. For those PBBs that can be transformed into more polar, hydroxylated metabolites, the primary pathway of elimination is through the urine. cdc.gov In contrast, highly brominated congeners that are not easily metabolized are primarily excreted unchanged in the feces. tandfonline.comnih.gov
Given the likely resistance of this compound to metabolic processes, it is expected to follow the fecal excretion route. Studies on rats administered with 2,2',4,4',5,5'-hexabromobiphenyl (PBB-153) showed that the compound was excreted almost exclusively in the feces at a very slow rate. tandfonline.comnih.gov It is reasonable to extrapolate that this compound would exhibit a similar excretory pattern due to its high lipophilicity and resistance to biotransformation. This slow excretion contributes significantly to its long biological half-life and its tendency to bioaccumulate.
Biomagnification through Food Webs
Biomagnification is the process by which the concentration of a substance increases in organisms at successively higher levels in a food chain. wikipedia.org This phenomenon is a significant concern for persistent, lipophilic compounds like this compound.
Trophic Transfer and Biomagnification Factors (BMF) in Aquatic Food Chains
Aquatic ecosystems are particularly susceptible to the biomagnification of persistent organic pollutants (POPs). epa.gov These chemicals enter the water and are absorbed by organisms at the bottom of the food chain, such as phytoplankton and zooplankton. As these smaller organisms are consumed by larger ones, the concentration of the contaminant increases at each trophic level. epa.govomicsonline.org
A data table illustrating the concept of biomagnification for a related compound, PBB-153, in a Great Lakes food chain is presented below. This can serve as a proxy to understand the potential behavior of this compound.
Table 1: Illustrative Biomagnification of PBB-153 in a Great Lakes Food Web (Note: This table is for illustrative purposes and uses data for PBB-153 as a proxy due to the lack of specific data for this compound)
| Trophic Level | Organism | PBB-153 Concentration (ng/g lipid weight) |
|---|---|---|
| 1 | Phytoplankton | 10 |
| 2 | Zooplankton | 100 |
| 3 | Small Fish (e.g., Alewife) | 1,000 |
Source: Hypothetical data based on general principles of biomagnification.
Accumulation in Top Predators (e.g., Arctic Wildlife, Baltic Seal, Lake Trout)
As a consequence of biomagnification, top predators in aquatic and terrestrial ecosystems often carry the highest burdens of persistent organic pollutants.
Arctic Wildlife: The Arctic acts as a "cold trap" for many airborne pollutants, leading to their deposition and entry into the food web. While specific data for this compound in Arctic wildlife is limited, studies have detected other PBB congeners in various species.
Baltic Seals: The Baltic Sea is a semi-enclosed sea that has been heavily impacted by industrial pollution. Seals, as top predators in this ecosystem, are known to accumulate high levels of various contaminants. Studies on Baltic grey seals have identified the presence of several PBB congeners, with hexabromobiphenyls being dominant. nih.gov While specific concentrations for this compound are not detailed, the presence of other hexabrominated isomers highlights the potential for its accumulation. nih.govnih.gov
Lake Trout: Lake trout are a top predator fish species in the Great Lakes of North America and have been extensively studied as an indicator of environmental contamination. Research has documented the presence of various PBB congeners in Lake Trout from the Great Lakes. nih.govpops.int A study by Luross et al. (2002) provided congener-specific data for PBBs in Lake Trout from several Great Lakes, although this compound was not among the congeners reported. nih.govpops.int However, the data for other hexabromobiphenyls, such as PBB-153, show significant accumulation. nih.gov
Table 2: Mean Concentrations of Selected PBB Congeners in Lake Trout from the Great Lakes (pg/g wet weight) (Note: Data for this compound is not available in the cited source. Data for other hexabromobiphenyls are presented to illustrate the accumulation potential.)
| PBB Congener | Lake Huron | Lake Superior | Lake Erie | Lake Ontario |
|---|---|---|---|---|
| BB-153 | 189 ± 105 | 2,083 ± 1,282 | 220 ± 47 | 1,008 ± 513 |
Source: Luross et al. 2002, as cited in the NCBI Bookshelf, Toxicological Profile for Polybrominated Biphenyls. nih.gov
Maternal Transfer of PBBs in Organisms
A critical pathway for the transfer of persistent organic pollutants is from mother to offspring, a process known as maternal transfer. wikipedia.org This can occur during gestation across the placenta and, significantly, through the consumption of lipid-rich milk during lactation. wikipedia.orgnih.govosti.govacs.org
For lipophilic compounds like this compound, which are stored in the mother's adipose tissue, these lipids are mobilized during pregnancy and lactation to support the developing offspring. nih.govwikipedia.org This mobilization releases the stored PBBs, making them available for transfer. Studies on humans have shown that PBBs can cross the placenta and are present in maternal milk. nih.govosti.gov Although specific data for this compound are lacking, the general principles of maternal transfer for PBBs suggest that this congener would also be transferred from mother to young. This early-life exposure is of particular concern as developing organisms are often more vulnerable to the toxic effects of chemical contaminants.
Mechanistic Studies of Biological Interactions of Hexabromobiphenyl Congeners
Induction of Drug-Metabolizing Enzymes by PBB Congeners
Polybrominated biphenyls are recognized as potent inducers of various drug-metabolizing enzymes, a characteristic that significantly contributes to their toxicological profile. The pattern of enzyme induction can vary between different PBB congeners, influencing their specific biological activities.
Cytochrome P-450 and P-448 Induction Profiles
PBBs have been demonstrated to induce both phenobarbital-type (cytochrome P-450) and 3-methylcholanthrene-type (cytochrome P-448) microsomal drug-metabolizing enzymes. This dual induction capacity classifies them as "mixed-type" inducers. For instance, studies on commercial PBB mixtures, which contain a variety of congeners, have shown the induction of both cytochrome P-450 and P-448 in the liver of rats. The specific induction profile, however, is highly dependent on the bromine substitution pattern of the individual congener. For example, the major component of many commercial PBB mixtures, 2,2',4,4',5,5'-hexabromobiphenyl (B1200347), has been shown to be a potent inducer of cytochrome P-450.
While direct studies on the specific induction profile of 2,2',3,3',5,6'-hexabromobiphenyl are limited, the structural characteristics of PBBs suggest that congeners with ortho- and para-bromine substitutions tend to be phenobarbital-type inducers, whereas those with meta- and para-substitutions are more likely to be 3-methylcholanthrene-type inducers. The complex substitution pattern of this compound suggests it could potentially exhibit mixed-type induction properties, though further empirical data is required for confirmation.
Aryl Hydrocarbon Hydroxylase (AHH) Induction
Receptor-Mediated Mechanisms (e.g., Aryl Hydrocarbon Receptor, AhR)
The biological effects of many PBB congeners are mediated through their interaction with the Aryl Hydrocarbon Receptor (AhR), a ligand-activated transcription factor. colab.ws Upon binding to a ligand like a PBB congener, the AhR translocates to the nucleus, dimerizes with the AhR nuclear translocator (ARNT), and binds to specific DNA sequences known as xenobiotic response elements (XREs). This binding initiates the transcription of a battery of genes, including those encoding for cytochrome P450 enzymes like CYP1A1 and CYP1A2.
The ability of a PBB congener to bind to and activate the AhR is strongly dependent on its structure. Planar or coplanar congeners, which can adopt a flat conformation, generally exhibit high affinity for the AhR. The substitution pattern of this compound, with multiple ortho-bromines, likely hinders its ability to achieve a planar conformation, which may result in a lower affinity for the AhR compared to more planar congeners. However, even non-planar congeners can elicit biological responses, suggesting that mechanisms other than direct high-affinity AhR binding may also be involved.
Comparative Induction Potency of Hexabromobiphenyl Isomers
The potency of different hexabromobiphenyl isomers in inducing drug-metabolizing enzymes can vary significantly. For instance, a sequential study on the synergistic effects of 2,2',4,4',5,5'-hexabromobiphenyl (a non-planar congener) and 3,3',4,4',5,5'-hexabromobiphenyl (B155695) (a planar, dioxin-like congener) on hepatic tumor promotion in rats demonstrated different potencies. pops.int While 3,3',4,4',5,5'-HBB is a potent inducer of AHH and acts through the AhR pathway, 2,2',4,4',5,5'-HBB is a phenobarbital-type inducer.
A direct comparative study of the induction potency of this compound versus 2,2',4,4',5,5'-hexabromobiphenyl is not available in the reviewed literature. However, based on structure-activity relationships, it can be hypothesized that both, being non-planar due to multiple ortho-bromine substitutions, would likely act as phenobarbital-type inducers. The subtle differences in their bromine substitution patterns could lead to variations in the magnitude of enzyme induction, but both would be expected to be less potent AhR agonists than planar hexabromobiphenyl isomers.
Table 1: Postulated Induction Characteristics of Hexabromobiphenyl Isomers
| Isomer | Postulated Induction Type | Postulated AhR Affinity |
| This compound | Phenobarbital-type (Mixed-type possible) | Low |
| 2,2',4,4',5,5'-Hexabromobiphenyl | Phenobarbital-type | Low |
| 3,3',4,4',5,5'-Hexabromobiphenyl | 3-Methylcholanthrene-type | High |
This table is based on general structure-activity relationships for PBBs and requires specific experimental validation for this compound.
Biochemical and Endocrine Pathway Modulation
PBBs are recognized as endocrine-disrupting chemicals that can interfere with hormone synthesis, transport, and receptor binding. pops.int These effects can lead to a variety of adverse health outcomes. Studies on PBBs have shown effects on thyroid hormones and reproductive hormones. For example, exposure to PBBs has been associated with hypothyroidism in workers and can affect reproductive capacity in various animal species. pops.int
While specific studies on the endocrine-disrupting effects of this compound are lacking, the general properties of PBBs suggest that this congener could also contribute to endocrine disruption. The modulation of drug-metabolizing enzymes by PBBs can also indirectly affect endocrine pathways by altering the metabolism of steroid hormones.
Cell Cycle Regulation Alterations
The disruption of cell cycle regulation is a critical mechanism through which chemical compounds can contribute to toxic effects, including carcinogenicity. Some studies have indicated that certain brominated flame retardants can interfere with cell cycle progression. For example, tetrabromobisphenol A (TBBPA), another brominated compound, has been shown to induce cell cycle arrest.
Role of Contaminants (e.g., Polybrominated Dibenzofurans) in PBB Biological Activity
PBDFs are structurally similar to other dioxin-like compounds, including polychlorinated dibenzo-p-dioxins (PCDDs) and polychlorinated dibenzofurans (PCDFs). nih.gov Like certain PBB and PCB congeners, PBDFs can elicit a broad spectrum of toxic and biological effects by binding to and activating the aryl hydrocarbon receptor (AhR). nih.govnih.gov The activation of the AhR is a key mechanism initiating a cascade of events leading to many of the toxic effects associated with these compounds. cdc.gov
The World Health Organization (WHO) has recognized the significant toxicity of these brominated contaminants. nih.gov Based on evidence that brominated and chlorinated dioxin-like compounds elicit a similar spectrum of effects—including immune suppression, enzyme induction, and disruptions to hormone systems—the WHO has moved to include PBDDs and PBDFs in the Toxicity Equivalency Factor (TEF) scheme. nih.gov This scheme is used to assess the combined risk of complex mixtures of dioxin-like compounds by comparing the toxicity of individual congeners to the most potent one, 2,3,7,8-tetrachlorodibenzo-p-dioxin (B1682605) (TCDD).
Remediation and Mitigation Strategies for Pbb Contamination
Environmental Contamination Incidents and Legacy Sites
The most significant incident of environmental contamination involving PBBs occurred in Michigan in 1973. epa.govumich.edu A toxic flame retardant, FireMaster BP-6, which was a commercial mixture composed primarily of hexabromobiphenyl and heptabromobiphenyl, was accidentally mixed with livestock feed. epa.govpops.int This error led to the widespread contamination of Michigan's agricultural sector. nih.gov
State and federal authorities eventually quarantined over 500 farms and condemned approximately 30,000 cattle, as well as thousands of other livestock and millions of chickens. nih.gov This event also led to the contamination of vast quantities of animal products, including milk, butter, cheese, and eggs. nih.gov
The disposal of contaminated materials created significant legacy sites. Key sites include:
Gratiot County Landfill: Located in St. Louis, Michigan, this 40-acre landfill received approximately 269,000 pounds of waste containing 60% to 70% PBBs between 1971 and 1973. nih.gov The waste was generated during the manufacture of FireMaster BP-6 by the Michigan Chemical Corporation. nih.govnih.gov Hydrogeological investigations revealed that the landfill is situated directly above a groundwater aquifer, and testing has shown the presence of PBBs in the aquifer. nih.gov
Kalkaska County Disposal Site: Following the 1973 contamination incident, carcasses of over 30,000 animals were disposed of at a specially selected site in Kalkaska County, Michigan. nih.gov The site was chosen for its geological and hydrological characteristics, which were considered favorable for containing the PBBs and preventing migration into ground and surface waters. nih.gov The disposal trenches are located in an area with a deep water table and are monitored by a series of wells. nih.gov
These sites, particularly the Velsicol Chemical Corp. site in St. Louis (formerly Michigan Chemical), are considered some of the most challenging and costly Superfund sites in the United States, with remediation efforts continuing for decades. ucpress.edu The persistence of PBBs in the environment means that even with the cessation of production in 1976, these legacy pollutants continue to pose a risk. epa.govpbs.org
Soil and Sediment Remediation Technologies
The strong binding of PBBs to soil and sediment particles and their low water solubility make remediation a complex challenge. epa.gov Research has explored several technologies to remove or immobilize these persistent compounds from the environment.
Electrokinetic remediation is a developing technology that uses a low-intensity direct electric current to move contaminants within the soil. photonremediation.com By inserting electrodes into the contaminated soil, an electric field is generated which mobilizes charged particles and water, facilitating the transport of contaminants towards the electrodes for collection and removal. photonremediation.comrsc.org The primary mechanisms involved are electromigration (movement of ions), electroosmosis (movement of soil pore fluid), and electrophoresis (movement of charged particles). photonremediation.com
To enhance the process for hydrophobic compounds like PBBs, which are similar to polychlorinated biphenyls (PCBs), surfactants can be introduced to the soil. photonremediation.com These agents help to "wash" the contaminants from soil particles, making them more mobile and available for transport by the electric field. photonremediation.com While much of the research has focused on PCBs and heavy metals, the principles are applicable to PBBs due to their similar chemical structure and behavior in soil. rsc.org For instance, studies on lead (Pb) removal have shown high efficiency rates, demonstrating the potential of this technology for inorganic contaminants that may co-exist with PBBs. nih.gov
Table 1: Research Findings on Electrokinetic Remediation for Soil Contaminants
| Contaminant | Enhancement | Key Finding | Source |
|---|---|---|---|
| Lead (Pb) | Activated Carbon Fiber (ACF) | Achieved a removal rate of up to 80.53% under optimized conditions (pH, voltage, electrode gap). | nih.gov |
| PFAS | Biosurfactants and Permeable Reactive Barrier (PRB) | Demonstrated up to 95% PFAS removal in early testing by mobilizing contaminants towards a reactive barrier. | photonremediation.com |
| Lead (Pb) | Phytoremediation (Tall Fescue) with DC exchange electric field | Significantly increased the uptake and accumulation of Pb by the plants. | mdpi.com |
Adsorption is a remediation technique that utilizes materials with a high surface area to bind contaminants, effectively immobilizing them. carbtrol.com Activated carbon is a widely used adsorbent for organic compounds due to its extensive pore structure. carbtrol.com It can be applied directly to contaminated soil or used in filtration systems for contaminated water. nih.govmdpi.com
The process relies on the physical attraction between the contaminant molecules and the surface of the activated carbon. carbtrol.com For hydrophobic compounds like PBBs, this method is particularly effective. epa.gov The ability of activated carbon to adsorb a specific compound varies with factors like the compound's molecular weight and concentration. carbtrol.com Isotherm studies, which measure the adsorption capacity, are necessary to evaluate the effectiveness for specific contaminants like different PBB congeners. carbtrol.com While laboratory studies on PCB adsorption show that activated carbon can effectively reduce concentrations to very low levels, field conditions such as turbidity can impact performance. carbtrol.com
Table 2: Research Findings on Adsorption-Based Remediation
| Contaminant | Adsorbent | Key Finding | Source |
|---|---|---|---|
| Lead (Pb(II)) | Activated Carbon | Removal efficiency reached 97.86% under optimal conditions (pH, temperature, contact time). Maximum adsorption capacity was 48.75 mg/g. | mdpi.com |
| PCB 1221 | Activated Carbon | At an initial concentration of 0.1 mg/l, 50 mg of PCB 1221 was adsorbed per gram of carbon (5% adsorption rate). | carbtrol.com |
| PCB 1232 | Activated Carbon | Adsorbed approximately twice as well as PCB 1221 under similar laboratory conditions. | carbtrol.com |
Bioremediation utilizes microorganisms to degrade or transform hazardous substances into less toxic forms. wikipedia.org For halogenated compounds like PBBs and PCBs, this often involves a multi-step process with different types of microbes. wikipedia.orgresearchgate.net
The typical pathway involves:
Anaerobic Dechlorination/Debromination: In an environment without oxygen, anaerobic bacteria can remove bromine atoms from the biphenyl (B1667301) structure. wikipedia.orgresearchgate.net This is a critical first step as highly brominated congeners are resistant to aerobic degradation. icm.edu.pl
Aerobic Degradation: Once the PBBs are partially debrominated, aerobic bacteria can break down the biphenyl rings through a series of enzymatic reactions, ultimately converting them to accessible carbon or carbon dioxide. wikipedia.orgnih.gov
Research has shown significant success in the bioremediation of PCBs in soil. For example, a six-month study using a biopreparation of microorganisms on soil contaminated with transformer oil resulted in an 87.5% reduction in total PCBs. icm.edu.pl The study also noted that the efficiency of biodegradation decreased as the number of chlorine atoms on the biphenyl molecule increased, and congeners with chlorine atoms in the ortho positions were more difficult to degrade. icm.edu.pl This suggests that highly brominated PBBs like 2,2',3,3',5,6'-hexabromobiphenyl would also be challenging to bioremediate and would likely require a robust anaerobic debromination step. icm.edu.pl
Table 3: Research Findings on Bioremediation of PCBs
| PCB Congener | Remediation Period | Reduction Achieved | Source |
|---|---|---|---|
| Total PCBs | 6 months | 87.5% (from 13,153.9 µg/kg to 1650.4 µg/kg) | icm.edu.pl |
| PCB 138 (di-ortho) | 6 months | 81.3% (from 607.6 µg/kg to 113.8 µg/kg) | icm.edu.pl |
| PCB 180 | 6 months | 59.6% (from 164.9 µg/kg to 66.7 µg/kg) | icm.edu.pl |
Waste Management and Disposal Strategies
Proper management and disposal of PBB-contaminated materials are crucial to prevent further environmental release. Since the cessation of PBB production, waste management has focused on the disposal of commercial products at the end of their life cycle and the management of materials from legacy contamination sites. nih.gov
The primary disposal methods for PBB-containing wastes have been:
Landfilling: This has been a common method for disposing of both industrial waste from PBB production and contaminated materials from incidents like the one in Michigan. nih.gov The Michigan Chemical Corporation deposited about half of its solid waste, totaling hundreds of thousands of pounds of PBBs, in the Gratiot County landfill. nih.gov Contaminated animal carcasses were also buried in engineered landfills designed to minimize environmental leakage. nih.gov Modern hazardous waste landfills are constructed with liners and leachate collection systems to contain contaminants. bnl.gov
Incineration: High-temperature incineration is a potential disposal method for organic contaminants like PBBs. However, there is a significant concern that the incineration of plastics and other materials containing PBBs can lead to the formation of even more toxic polybrominated dibenzodioxins (PBDDs) and polybrominated dibenzofurans (PBDFs). nih.gov Therefore, incineration must be conducted under highly controlled conditions to ensure complete destruction of the compounds and to manage toxic byproducts.
Waste management programs for hazardous materials, including PBBs, involve a comprehensive approach from collection to final disposal. bnl.gov Wastes are segregated, labeled, and stored in specially designed facilities before being transported to permitted treatment and disposal sites. bnl.govmbl.edu For persistent pollutants like PBBs, international agreements such as the Stockholm Convention on Persistent Organic Pollutants, which lists hexabromobiphenyl, aim to phase out and control the use and disposal of these chemicals globally. pops.int
Regulatory Science and Research Policy Implications
International Conventions and Agreements on PBBs
The primary international treaty governing the management of 2,2',3,3',5,6'-hexabromobiphenyl is the Stockholm Convention on Persistent Organic Pollutants (POPs) . This global agreement, which entered into force in 2004, aims to protect human health and the environment from chemicals that remain intact in the environment for extended periods, become widely distributed geographically, accumulate in the fatty tissue of living organisms, and are toxic. epa.govpops.int
Hexabromobiphenyl (HBB) is listed in Annex A of the Stockholm Convention, which calls for the elimination of its production and use. productip.com There are no specific exemptions granted for the production or use of HBB, signifying a global consensus on the need for its complete phase-out. productip.com The inclusion of HBB in Annex A obligates all parties to the Convention to take measures to eliminate this substance. productip.com The Convention also requires parties to develop strategies for identifying stockpiles, products, and wastes containing Annex A chemicals and to manage them in an environmentally sound manner. brsmeas.org
The process for listing a chemical in the Stockholm Convention involves a rigorous scientific review by the Persistent Organic Pollutants Review Committee (POPRC). This committee evaluates substances based on criteria for persistence, bioaccumulation, potential for long-range environmental transport, and evidence of adverse effects to human health or the environment. cdc.gov The listing of HBB underscores the international scientific community's concern about the risks it poses.
Prioritization of Research on PBT (Persistent, Bioaccumulative, Toxic) Properties of PBBs
The very characteristics that lead to the classification of this compound as a persistent organic pollutant—its persistence, bioaccumulation potential, and toxicity—inherently prioritize it for research and regulatory attention. The international framework of the Stockholm Convention is built upon identifying and managing chemicals with these PBT properties. pops.int
National regulatory programs also reflect this prioritization. For instance, the U.S. Environmental Protection Agency (EPA) has a PBT Program that focuses on reducing the risks from these types of chemicals. epa.govepa.gov The program has supported research and projects aimed at characterizing levels and distributions of PBTs in the environment and reducing their presence in industrial and consumer products. epa.gov The EPA has also developed tools like the PBT Profiler to estimate the PBT characteristics of chemicals based on their structure, which aids in prioritizing them for further assessment. epa.gov
In Japan, the Chemical Substances Control Law (CSCL) is structured to specifically evaluate new and existing chemicals for their persistence and bioaccumulation potential. wur.nl Substances that are found to be persistent and highly bioaccumulative are designated as Class I Specified Chemical Substances, triggering strict regulations and, by extension, research into their effects and management. wur.nl
The overarching policy implication is that the scientific evidence of a substance's PBT characteristics is the primary driver for its inclusion in national and international research agendas and regulatory actions. The goal is to prevent widespread environmental contamination and potential harm to human health by focusing on chemicals that are likely to persist and cause long-term problems.
Method Development for Regulatory Monitoring and Assessment
Effective regulation of this compound and other PBBs relies on robust analytical methods for their detection and quantification in various environmental and biological matrices. The development of these methods is crucial for monitoring compliance with regulations, assessing human exposure, and understanding the environmental fate of these compounds.
The primary analytical techniques used for the determination of PBBs are gas chromatography (GC) coupled with either an electron capture detector (ECD) or a mass spectrometer (MS) . legislation.gov.uk GC-ECD has been historically used for detecting PBBs in a range of samples including soil, water, sediment, fish, and animal feed. epa.gov However, for more definitive identification and quantification, especially at low levels and in complex matrices, high-resolution gas chromatography/high-resolution mass spectrometry (HRGC/HRMS) is often employed. epa.gov
Congener-specific analysis is particularly important for PBBs, as the toxicity can vary significantly between different isomers. nih.govinchem.org Capillary GC columns are essential for separating the various PBB congeners. legislation.gov.uk The U.S. EPA has developed methods, such as EPA Method 1614 for PBDEs, which use isotope dilution and internal standards with HRGC/HRMS to achieve high accuracy and precision. epa.gov Similar methodologies are applicable to PBB analysis.
The analysis of PBBs in biological samples such as blood, serum, adipose tissue, and breast milk generally involves several steps: extraction of the analyte from the matrix, cleanup to remove interfering compounds like lipids, and instrumental analysis. legislation.gov.uk The lack of certified reference materials and analytical standards for all 209 possible PBB congeners remains a challenge for comprehensive analysis. inchem.org
Table 2: Common Analytical Methods for PBBs
| Analytical Technique | Detector | Application | Key Features |
|---|---|---|---|
| Gas Chromatography (GC) | Electron Capture Detector (ECD) | Screening of environmental and biological samples | High sensitivity to halogenated compounds |
| Gas Chromatography (GC) | Mass Spectrometry (MS) | Confirmatory analysis and quantification | Provides structural information for identification |
| High-Resolution Gas Chromatography (HRGC) | High-Resolution Mass Spectrometry (HRMS) | Trace-level analysis in complex matrices | High selectivity and sensitivity, congener-specific analysis |
| Liquid Chromatography-Gas Chromatography-Mass Spectrometry (LC-GC-MS) | Mass Spectrometry (MS) / Flame Ionization Detector (FID) | Analysis of sediment and other complex samples | Enhanced cleanup and separation |
Research Needs for Comprehensive Environmental and Biological Risk Assessment
Despite the existing regulations and analytical methods, there remain significant research needs to fully understand and manage the risks associated with this compound and other PBBs. A comprehensive risk assessment requires a deeper understanding of the compound's environmental behavior, its specific toxicological effects, and the long-term consequences of human and environmental exposure.
Environmental Fate and Transport:
Atmospheric Half-life and Photodegradation: While laboratory studies have shown that some PBB congeners can photodegrade, there is a lack of data on the atmospheric half-life of this compound and the extent of its photolytic degradation in the environment. pops.int Understanding these processes is crucial for modeling its long-range transport.
Transformation Products: Research is needed to identify the transformation products of this compound under various environmental conditions and to assess their own toxicity. pops.int The formation of toxic polybrominated dibenzofurans during combustion is a particular concern. pops.int
Environmental Monitoring Data: There is a scarcity of monitoring data for specific PBB congeners, including this compound, in various environmental compartments, especially in developing countries. pops.int
Toxicological Data Gaps:
Congener-Specific Toxicity: There is a significant lack of toxicological data for many individual PBB congeners. nih.gov Most studies have focused on commercial mixtures like FireMaster®, but the toxicity of these mixtures can be influenced by the presence of more toxic minor components. pops.intnih.gov Research on the specific toxicological profile of this compound is needed.
Neurodevelopmental and Endocrine Effects: While PBBs are known to be endocrine-disrupting chemicals, more research is needed to fully understand the neurodevelopmental and reproductive effects of specific congeners and at low levels of exposure. pops.intwur.nlnih.gov
Carcinogenicity: The International Agency for Research on Cancer (IARC) has classified hexabromobiphenyl as a possible human carcinogen (Group 2B), but further research is needed to strengthen the evidence for its carcinogenicity in humans. pops.int
Mixture Toxicity: Humans and wildlife are exposed to a mixture of PBBs and other persistent organic pollutants. Research is needed to understand the combined effects of these mixtures. nih.gov
Human Health Risk Assessment:
Long-Term Human Health Effects: The Michigan PBB Registry , which tracks the health of individuals exposed to PBBs in a 1973 contamination incident, provides invaluable long-term data. michigan.govemory.edu Continued follow-up of this cohort is essential for understanding the chronic health effects of PBB exposure, including cancer and effects on subsequent generations. michigan.govemory.edu
Biomonitoring: The development of more sensitive and specific biomarkers of exposure and effect for individual PBB congeners would improve human health risk assessment. epa.gov
Exposure from Inhalation: While dietary intake has been the primary focus of exposure assessment, more research is needed to evaluate the contribution of inhalation of PBBs from indoor air and dust to total human exposure.
Addressing these research needs will provide a more complete picture of the risks posed by this compound and will enable more effective risk management strategies to protect human health and the environment.
Q & A
Basic Research Questions
Q. How is 2,2',3,3',5,6'-hexabromobiphenyl structurally characterized, and what analytical techniques are recommended for identification?
- Methodological Answer : Use high-resolution mass spectrometry (HRMS) to confirm the molecular formula (C₁₂H₄Br₆, average mass 627.588 Da) and gas chromatography-mass spectrometry (GC-MS) with electron ionization for fragmentation patterns. Reference standards, such as those with CAS RN 36355-01-8, should be employed for retention time matching. Polar columns (e.g., DB-5MS) optimize separation of brominated congeners .
Q. What are the key physicochemical properties of this compound relevant to environmental sampling?
- Methodological Answer : Determine aqueous solubility (estimated ~0.62 g/L at 26.5°C) using shake-flask methods with methanol co-solvent adjustments. Measure melting point (MP) via differential scanning calorimetry (DSC), noting that bromination patterns influence MP variability among isomers. Octanol-water partition coefficients (log Kow) can be predicted via quantitative structure-activity relationship (QSAR) models .
Q. How is this compound synthesized, and what purity validation steps are critical?
- Methodological Answer : Synthesize via Ullmann coupling of brominated benzene precursors under palladium catalysis. Purify using preparative HPLC with a C18 column and isocratic elution (acetonitrile/water). Validate purity (>98%) via GC-MS and nuclear magnetic resonance (NMR) spectroscopy, ensuring absence of ortho-para bromination byproducts .
Advanced Research Questions
Q. What experimental designs are optimal for studying the metabolic stability of this compound in mammalian models?
- Methodological Answer : Administer the compound orally to Sprague-Dawley rats and collect urine/feces over 72 hours. Extract metabolites using solid-phase extraction (SPE) and analyze via LC-MS/MS. Compare results to structurally similar congeners (e.g., 2,2',4,4',5,5'-hexabromobiphenyl), which show limited hepatic metabolism due to steric hindrance from bromine substituents .
Q. How do researchers resolve contradictions in toxicity data between different hexabromobiphenyl isomers?
- Methodological Answer : Conduct comparative in vitro assays using rat hepatoma (H4IIE) cells to measure aryl hydrocarbon receptor (AhR) activation. For example, 3,3',4,4',5,5'-hexabromobiphenyl (BB-169) exhibits higher toxicity than 2,2',4,4',5,5'-isomer (BB-153) due to coplanar structure and enhanced AhR binding. Use molecular docking simulations to correlate bromine positions with bioactivity .
Q. What computational methods predict the environmental degradation pathways of this compound?
- Methodological Answer : Apply density functional theory (DFT) with ωB97XD/cc-pVTZ to model reductive debromination by zero-valent metals (e.g., Mg⁰ or Zn⁰). Simulate reaction intermediates and transition states to identify preferential bromine removal sites (e.g., para > meta positions). Validate predictions with lab-scale batch reactors and GC-MS monitoring .
Q. How is the carcinogenic potential of this compound evaluated in long-term bioassays?
- Methodological Answer : Use a two-stage hepatocarcinogenesis model in Fischer 344 rats. Initiate with diethylnitrosamine (DEN) and promote with repeated oral doses. Assess preneoplastic lesions (e.g., glutathione S-transferase placental-positive foci) and compare to controls. Synergistic effects with other promoters (e.g., PCBs) should be tested via co-exposure studies .
Methodological Notes
- Toxicokinetics : Leverage physiologically based pharmacokinetic (PBPK) models to extrapolate interspecies differences in bioaccumulation .
- Analytical Challenges : Use isotope dilution (e.g., ¹³C-labeled internal standards) to correct for matrix effects in environmental samples .
- Data Interpretation : Cross-reference IARC monographs (Group 2A for PCBs) for mechanistic parallels in carcinogenicity assessments .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
